molecular formula C8H15ClN2O2 B3027827 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride CAS No. 1402232-51-2

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No.: B3027827
CAS No.: 1402232-51-2
M. Wt: 206.67
InChI Key: VJMBTSAWEBOBJH-UHFFFAOYSA-N
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Description

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2. It is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused with a diazaspiro ring system.

Preparation Methods

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor containing both an amine and an ester functional group. The reaction conditions often involve the use of a base to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The molecular pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential versatility in various applications.

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-5-12-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBTSAWEBOBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-51-2
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

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